1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenoxyphenyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by inhibiting their activity . This inhibition could potentially lead to changes in the bacterial cell, such as attenuating secondary metabolism and thwarting bacterial growth .
Biochemical Pathways
Considering the potential target (pptases), it can be inferred that the compound might affect the post-translational modification processes in bacterial cells .
Result of Action
Based on the potential target (pptases), it can be inferred that the compound might attenuate secondary metabolism and thwart bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Substitution on the pyridine ring:
Coupling reactions: The phenoxyphenyl group can be introduced via a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide: Lacks the phenoxyphenyl group, which may affect its biological activity and chemical properties.
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide: Contains a methoxy group instead of a phenoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the phenoxyphenyl group in 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more versatile compound for various applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N4O2/c1-14-19(13-29-31(14)21-20(24)11-15(12-28-21)23(25,26)27)22(32)30-16-7-9-18(10-8-16)33-17-5-3-2-4-6-17/h2-13H,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLTISEUFNVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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